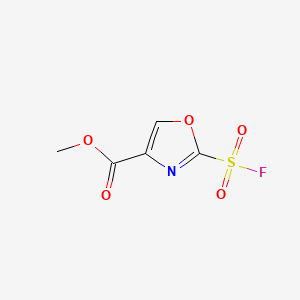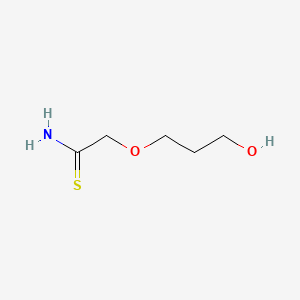
2-(3-Hydroxypropoxy)ethanimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypropoxy)ethanimidothioic acid is a chemical compound that features both hydroxy and thio functionalities. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both hydroxy and thio groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropoxy)ethanimidothioic acid typically involves the reaction of ethanimidothioic acid with 3-hydroxypropyl derivatives. One common method is the nucleophilic substitution reaction where ethanimidothioic acid reacts with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypropoxy)ethanimidothioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thio group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-(3-Oxopropoxy)ethanimidothioic acid.
Reduction: Formation of 2-(3-Hydroxypropylthio)ethanimidothioic acid.
Substitution: Formation of various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypropoxy)ethanimidothioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Wirkmechanismus
The mechanism by which 2-(3-Hydroxypropoxy)ethanimidothioic acid exerts its effects is largely dependent on its functional groups. The hydroxy group can form hydrogen bonds, influencing molecular interactions and stability. The thio group can participate in redox reactions, potentially affecting cellular redox states and enzyme activities. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Hydroxypropoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of ethanimidothioic acid.
2-(3-Hydroxypropoxy)acetic acid: Contains an acetic acid group, offering different reactivity and applications.
2-(3-Hydroxypropoxy)propanoic acid: Features a propanoic acid group, which can influence its chemical behavior and uses.
Uniqueness
2-(3-Hydroxypropoxy)ethanimidothioic acid is unique due to the presence of both hydroxy and thio groups, which provide a diverse range of reactivity. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C5H11NO2S |
|---|---|
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
2-(3-hydroxypropoxy)ethanethioamide |
InChI |
InChI=1S/C5H11NO2S/c6-5(9)4-8-3-1-2-7/h7H,1-4H2,(H2,6,9) |
InChI-Schlüssel |
XXDJCWMJCBZKTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)COCC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)
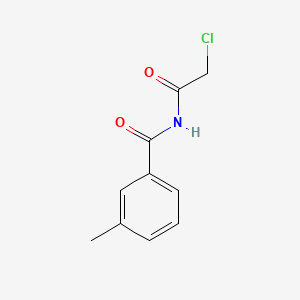
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)
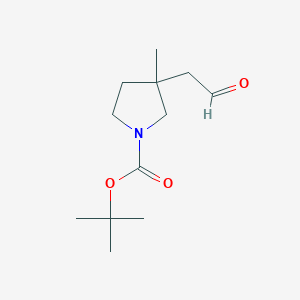
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
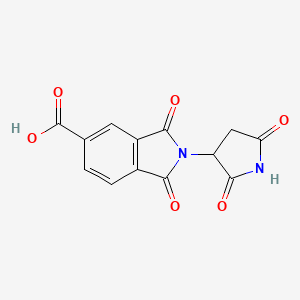
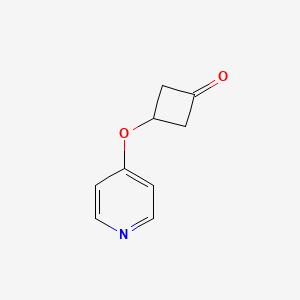

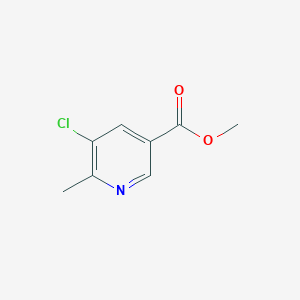
![2-(4-Methylbenzenesulfonyl)-4-[(oxan-4-yl)methoxy]-2-azabicyclo[2.1.1]hexane](/img/structure/B13460714.png)
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
